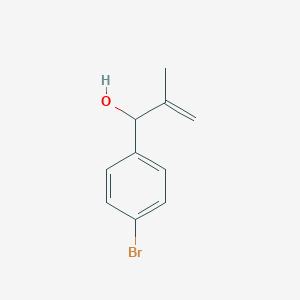

1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-methylprop-2-en-1-ol |

InChI |

InChI=1S/C10H11BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6,10,12H,1H2,2H3 |

InChI Key |

SXRHWWVOJWQPKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(C1=CC=C(C=C1)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Foreword: The Strategic Value of Allylic Alcohols in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic importance of functionalized building blocks cannot be overstated. Among these, allylic alcohols serve as versatile intermediates, poised for a multitude of transformations. This guide focuses on a specific, yet highly valuable member of this class: 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol. The presence of a brominated aromatic ring, coupled with the allylic alcohol moiety, renders this molecule a powerful precursor for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science research. The bromine atom provides a reactive handle for cross-coupling reactions, while the allylic alcohol can undergo a variety of transformations, including oxidation, epoxidation, and rearrangement.

This document is intended for researchers, scientists, and professionals in drug development. It is structured not as a rigid protocol, but as a comprehensive guide that elucidates the causal relationships behind the experimental choices, ensuring both scientific integrity and practical applicability.

I. Strategic Synthesis: The Grignard Approach

The synthesis of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol is most effectively achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction offers a straightforward and high-yielding pathway to the desired tertiary allylic alcohol. The core of this strategy involves the nucleophilic addition of an isopropenyl organometallic reagent to 4-bromobenzaldehyde.

The Causality Behind the Choice of Reagents

The selection of isopropenylmagnesium bromide as the Grignard reagent is pivotal.[1][2][3] This organometallic compound provides the isopropenyl nucleophile necessary for the formation of the target molecule. The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The choice of an aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is critical to the success of the Grignard reaction.[4] These solvents are essential as they solvate the magnesium ion, stabilizing the Grignard reagent, and are inert to the highly basic and nucleophilic reagent. The presence of protic solvents, such as water or alcohols, would lead to the immediate quenching of the Grignard reagent through an acid-base reaction.[4]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol.

Caption: Synthetic workflow for 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol.

Experimental Protocol: A Step-by-Step Guide

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Charging the Reactants: The flask is charged with a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous THF.

-

Addition of the Grignard Reagent: A solution of isopropenylmagnesium bromide (1.1 equivalents) in THF is added dropwise to the stirred solution of the aldehyde at 0 °C (ice bath).[1][3] The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. This step protonates the intermediate alkoxide to yield the desired alcohol and precipitates the magnesium salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

II. Purification: Isolating the Target Molecule

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Column chromatography is an effective method for the purification of the target allylic alcohol.[5][6][7][8]

The Principles of Chromatographic Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[5][8] More polar compounds will adhere more strongly to the polar silica gel and will thus elute more slowly, while less polar compounds will travel down the column more quickly with the eluent.[6]

Visualizing the Purification Workflow

Caption: Workflow for the purification by column chromatography.

Detailed Protocol for Column Chromatography

-

Preparation of the Column: A glass chromatography column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane).

-

Loading the Sample: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica gel with the adsorbed sample is carefully added to the top of the column.

-

Elution: The column is eluted with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity. The appropriate solvent system should be determined beforehand by TLC analysis.

-

Fraction Collection: Fractions are collected in test tubes as the eluent drips from the bottom of the column.

-

Analysis of Fractions: Each fraction is analyzed by TLC to determine the presence of the desired product.

-

Isolation of the Pure Product: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol.

III. Characterization: Confirming the Molecular Identity

Once purified, the identity and purity of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol must be confirmed through various spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (4H) appearing as two doublets in the range of δ 7.2-7.6 ppm. - A singlet for the methine proton (-CHOH) around δ 5.0 ppm. - Two singlets for the vinyl protons (=CH₂) around δ 4.8-5.2 ppm. - A singlet for the methyl protons (-CH₃) around δ 1.7 ppm. - A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be concentration-dependent. |

| ¹³C NMR | - Aromatic carbons in the range of δ 120-145 ppm. - The carbon bearing the bromine atom will be at the lower end of this range. - The carbon bearing the hydroxyl group (-CHOH) around δ 75-80 ppm. - The quaternary vinylic carbon (=C(CH₃)) around δ 140-145 ppm. - The terminal vinylic carbon (=CH₂) around δ 110-115 ppm. - The methyl carbon (-CH₃) around δ 20-25 ppm. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - A sharp absorption band around 1650 cm⁻¹ due to the C=C stretching of the alkene. - Strong absorptions in the aromatic region (1400-1600 cm⁻¹). - A characteristic absorption for the C-Br bond around 500-600 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peaks (M⁺ and M+2⁺) will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio). For C₁₀H₁₁BrO, the expected m/z values would be around 226 and 228. - Fragmentation patterns may include the loss of a water molecule, a methyl group, or the entire isopropenyl group. |

IV. Potential Applications: A Versatile Synthetic Intermediate

The structural features of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol make it a valuable intermediate in organic synthesis. The bromophenyl moiety is a key functional group for introducing this fragment into larger molecules through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Such compounds are often explored in the development of novel pharmaceuticals and advanced materials.[9][10][11] For instance, brominated organic compounds are frequently utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9][12]

V. Conclusion

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently prepare this versatile building block for their synthetic endeavors. The combination of a reactive bromine handle and a modifiable allylic alcohol functionality opens up a wide array of possibilities for the construction of novel and complex molecular targets.

References

-

Chemspace. 1-(4-bromophenyl)-2-methyl-2-phenylpropan-1-ol - C16H17BrO | CSSB00003152033. [Link]

-

Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION. [Link]

-

University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

-

ChemHelp ASAP. column chromatography & purification of organic compounds. [Link]

-

Krackeler Scientific, Inc. Isopropenylmagnesium bromide solution. [Link]

-

IUCrData. (E)-1-(4-Bromophenyl)but-2-en-1-one. [Link]

-

PubChem. 1-(4-Bromophenyl)prop-2-yn-1-ol. [Link]

-

Sorbent Technologies. Isolation and Purification of Natural Compounds - Column Chromatography. [Link]

-

Columbia University. Column chromatography. [Link]

-

Zhongding. From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. [Link]

-

Khan Academy. Column chromatography. [Link]

-

Beilstein Journals. Additional experimental data. [Link]

-

NIST. Ethanone, 1-(4-bromophenyl)-. [Link]

-

NIST. 1-Propanone, 1-(4-bromophenyl)-. [Link]

-

Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

SLS Ireland. Isopropenylmagnesium bromide s | 419567-100ML | SIGMA-ALDRICH. [Link]

-

NIST. Ethanone, 1-(4-bromophenyl)-. [Link]

- Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

-

Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

-

ACS Publications. Supporting Information. [Link]

-

National Center for Biotechnology Information. 1-(4-Bromophenyl)-2-ethylsulfinyl-2-(phenylselanyl)ethanone monohydrate. [Link]

-

NIST. Ethanone, 1-(4-bromophenyl)-. [Link]

Sources

- 1. Isopropenylmagnesium bromide solution | Krackeler Scientific, Inc. [krackeler.com]

- 2. CAS 13291-18-4: isopropenylmagnesium bromide solution [cymitquimica.com]

- 3. Isopropenylmagnesium bromide 0.5M tetrahydrofuran 13291-18-4 [sigmaaldrich.com]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. column-chromatography.com [column-chromatography.com]

- 8. columbia.edu [columbia.edu]

- 9. Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 10. From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 11. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 12. 32454-35-6|2-(4-Bromophenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

CAS number and IUPAC name for 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

The following technical guide details the chemical identity, synthesis, and application of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol , a versatile intermediate in medicinal chemistry and organic synthesis.

A Bifunctional Scaffold for Divergent Synthesis[1][2]

Identity & Nomenclature

This compound acts as a critical "linchpin" scaffold, featuring an aryl bromide for cross-coupling and a methallyl/isopropenyl handle for further functionalization.

| Feature | Specification |

| IUPAC Name | 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol |

| Common Synonyms | |

| CAS Registry Number | Not widely indexed as a commodity chemical. Searchable via parent structure or synthesis from 4-Bromobenzaldehyde [CAS: 1122-91-4].[1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| SMILES | CC(=C)C(O)c1ccc(Br)cc1 |

| Appearance | Colorless to pale yellow viscous oil (typically) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

Synthetic Pathways & Mechanism

The synthesis of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol relies on the nucleophilic addition of an isopropenyl organometallic species to 4-bromobenzaldehyde.[1] The choice between Grignard and Barbier conditions depends on scale and moisture sensitivity.

Method A: Grignard Addition (Standard Protocol)

This is the most reliable method for high-purity synthesis on a gram scale.[1]

-

Reagents: 4-Bromobenzaldehyde, Isopropenylmagnesium bromide (0.5 M in THF).[1]

-

Mechanism: Nucleophilic attack of the vinyl Grignard reagent on the carbonyl carbon, followed by acidic workup.

-

Chemo-selectivity: The reaction must be performed at low temperature (-78°C to 0°C) to prevent the Grignard reagent from reacting with the aryl bromide (halogen-metal exchange) or polymerization of the isopropenyl group.[1]

Method B: Barbier Reaction (Green/Process Friendly)[1]

-

Reagents: 4-Bromobenzaldehyde, 2-Bromopropene, Magnesium (turnings) or Zinc (dust).[1]

-

Advantage: One-pot procedure; tolerates trace moisture better than Grignard.[1]

-

Mechanism: In situ generation of the organometallic species on the metal surface.

Synthetic Workflow Diagram

Figure 1: Grignard addition pathway for the synthesis of the target alcohol.[1]

Experimental Protocol (Grignard Method)

Objective: Synthesis of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol (5.0 mmol scale).

Materials:

-

4-Bromobenzaldehyde (925 mg, 5.0 mmol)[1]

-

Isopropenylmagnesium bromide (0.5 M in THF, 12 mL, 6.0 mmol)[1]

-

Anhydrous THF (20 mL)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).[1]

-

Solubilization: Dissolve 4-Bromobenzaldehyde (925 mg) in anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Expert Note: Cooling is critical to prevent side reactions at the aryl bromide site.

-

-

Addition: Add Isopropenylmagnesium bromide (12 mL) dropwise via syringe over 10 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (Rf ~0.6) should disappear.

-

-

Quench: Carefully add saturated aqueous NH₄Cl (10 mL) at 0°C to quench the alkoxide.

-

Workup: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure alcohol.

Reactivity & Applications

This molecule is a "divergent intermediate."[1] The alcohol, alkene, and aryl bromide functionalities allow for orthogonal chemical modifications.

| Functional Group | Reaction Type | Product Class | Utility |

| Aryl Bromide | Suzuki-Miyaura Coupling | Biaryl | Drug scaffolds, Liquid crystals |

| Aryl Bromide | Buchwald-Hartwig | Aryl Amine | Kinase inhibitors |

| Alkene | Epoxidation (mCPBA) | Epoxide | Ring-opening polymerization, chiral building blocks |

| Alcohol | Oxidation (Dess-Martin) | Enone | Michael acceptors, heterocycle synthesis |

| Alcohol | Mitsunobu Reaction | Inverted Amine/Ether | Stereochemical inversion |

Divergent Synthesis Pathway

Figure 2: Orthogonal reactivity map demonstrating the utility of the scaffold.[1]

Safety & Handling (HSE)

-

Hazards: The compound is an organobromine and an allylic alcohol. Treat as an irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2-8°C under inert gas. The terminal alkene makes it susceptible to slow polymerization or oxidation if exposed to air/light for prolonged periods.

-

Disposal: Dispose of as halogenated organic waste.[1]

References

-

Synthesis of Allylic Alcohols via Grignard: Organic Syntheses, Coll.[1] Vol. 3, p. 200 (1955).[1] [1]

-

Barbier Reaction Methodology: Li, C. J. (1996).[1] "Aqueous Barbier-Grignard type reaction: scope, mechanism, and synthetic applications." Tetrahedron, 52(16), 5643-5668.[1]

-

Reactivity of 4-Bromobenzaldehyde: Sigma-Aldrich Product Sheet for 4-Bromobenzaldehyde [CAS 1122-91-4]. [1]

Sources

A Mechanistic Exploration of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol: A Guide for Synthetic and Medicinal Chemists

Abstract

1-(4-Bromophenyl)-2-methylprop-2-en-1-ol is a versatile synthetic intermediate possessing multiple reactive centers that can be selectively targeted to generate a diverse array of complex molecules. As a tertiary allylic alcohol, its reactivity is characterized by the interplay between the hydroxyl group, the adjacent alkene, and the electronically influential bromophenyl ring. This technical guide provides an in-depth analysis of the potential reaction mechanisms involving this substrate, offering field-proven insights for researchers, scientists, and professionals in drug development. We will explore transformations at each functional group, including electrophilic additions, oxidative rearrangements, and palladium-catalyzed cross-coupling reactions, supported by detailed mechanistic diagrams and validated experimental protocols.

Structural Analysis and Key Reactive Centers

The synthetic utility of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol stems from its three principal reactive domains:

-

The Tertiary Allylic Alcohol: This moiety is prone to substitution and rearrangement reactions, often proceeding through a stabilized benzylic and allylic carbocation intermediate.

-

The Alkene (C=C Double Bond): As a region of high electron density, the double bond is susceptible to electrophilic attack and various oxidative transformations.[1]

-

The 4-Bromophenyl Ring: The carbon-bromine bond serves as a critical handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2][3][4]

The strategic manipulation of these centers allows for a modular approach to molecular construction, making this compound a valuable building block in synthetic chemistry.

Figure 1: Key reactive centers of the title compound.

Reactions at the Alkene Moiety: Electrophilic Additions

The electron-rich double bond readily undergoes electrophilic addition. The regioselectivity of these reactions is governed by the formation of the most stable carbocation intermediate—in this case, a tertiary carbocation stabilized by the adjacent phenyl ring (benzylic position).

Mechanism: Hydrobromination

The addition of an acid like hydrogen bromide (HBr) proceeds via a classic Markovnikov addition pathway.

-

Protonation of the Alkene: The π-electrons of the double bond attack the proton of HBr. The proton adds to the terminal carbon (C3) to form the more stable tertiary benzylic carbocation at C2.

-

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbocation to form the final product.

Caption: Mechanism of Markovnikov hydrobromination.

It's important to note that under different conditions, particularly with concentrated HBr, substitution at the alcohol can also occur, potentially leading to 1,3-dibromo-1-(4-bromophenyl)-2-methylpropane.[5][6]

Transformations of the Allylic Alcohol

Oxidative Rearrangement

Tertiary allylic alcohols are typically resistant to oxidation without C-C bond cleavage.[7][8][9] However, they can undergo a unique oxidative rearrangement, also known as an oxidative transposition, to yield β-substituted α,β-unsaturated carbonyl compounds. This transformation is highly valuable in synthesis. Reagents like pyridinium chlorochromate (PCC) or oxoammonium salts (derived from TEMPO) are effective for this purpose.[10][11][12]

The mechanism with PCC, known as the Babler oxidation, involves two key steps:[11]

-

Chromate Ester Formation: The alcohol attacks the chromium center, forming a chromate ester.

-

[10][10]-Sigmatropic Rearrangement: The chromate ester undergoes a concerted[10][10]-sigmatropic shift, transposing the alcohol and alkene functionalities. Subsequent oxidation by the chromium(VI) species yields the enone product.[11]

More modern and less toxic methods utilize oxoammonium salts, which can achieve the same transformation efficiently.[10][12]

Caption: The Pd(0)/Pd(II) catalytic cycle for Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol with a generic arylboronic acid.

| Parameter | Description | Rationale |

| Reactants | 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol (1.0 eq.), Arylboronic acid (1.2-1.5 eq.) | A slight excess of the boronic acid ensures complete consumption of the aryl bromide. |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a common pre-catalyst. More advanced ligand systems can improve yields and reaction times for challenging substrates. |

| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), aqueous solution | The base is crucial for activating the boronic acid for the transmetalation step. [13] |

| Solvent | Dioxane/Water (4:1) or Toluene/Ethanol/Water | A biphasic solvent system is typical, facilitating the interaction of organic and inorganic reagents. [4][14] |

| Temperature | 80-110 °C | Heat is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the Pd(0) catalyst. |

Step-by-Step Methodology:

-

Setup: To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, and the palladium catalyst/ligand.

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to remove oxygen which can poison the catalyst.

-

Solvent/Base Addition: Add the degassed organic solvent, followed by the aqueous base solution via syringe.

-

Reaction: Heat the mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Conclusion

1-(4-Bromophenyl)-2-methylprop-2-en-1-ol is a synthetically powerful and adaptable building block. By understanding the distinct reactivity of its allylic alcohol, alkene, and bromophenyl moieties, researchers can devise logical and efficient synthetic routes to a wide range of target molecules. The reactions detailed in this guide—from classic electrophilic additions to modern palladium-catalyzed cross-couplings—highlight the substrate's potential in constructing the complex carbon skeletons essential for drug discovery and development. The strategic application of these mechanisms enables a high degree of molecular diversity from a single, accessible starting material.

References

-

Meyer–Schuster rearrangement - Wikipedia. Available at: [Link]

-

Li, J., et al. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 690(24-25), 5853-5858. Available at: [Link]

-

Shibuya, M., Tomizawa, M., & Iwabuchi, Y. (2008). Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. The Journal of Organic Chemistry, 73(12), 4750–4752. Available at: [Link]

-

Babler oxidation - Wikipedia. Available at: [Link]

-

Heck reaction - Wikipedia. Available at: [Link]

-

Koike, T., & Mori, A. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. Chemistry Letters, 31(2), 118-119. Available at: [Link]

-

Zhu, S., et al. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 5(1), 77-80. Available at: [Link]

-

Vasilevsky, S. F., & Trofimov, B. A. (2011). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 9(20), 6936-6945. Available at: [Link]

-

Under normal circumstances, tertiary alcohols are not oxidized. H... | Study Prep in Pearson+. Available at: [Link]

-

Heck Reaction Mechanism - sathee jee. Available at: [Link]

-

Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Available at: [Link]

-

Al-Masri, H., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4596. Available at: [Link]

-

Andres, J., et al. (1977). Mechanism of the Meyer--Schuster rearrangement. Journal of the American Chemical Society, 99(21), 6966-6972. Available at: [Link]

-

Dauben, W. G., & Michno, D. M. (1977). Direct oxidation of tertiary allylic alcohols. A simple and effective method for alkylative carbonyl transposition. The Journal of Organic Chemistry, 42(4), 682–685. Available at: [Link]

-

Aranyos, A., et al. (1999). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications, (14), 1373-1374. Available at: [Link]

-

Meyer-Schuster Rearrangement - SynArchive. Available at: [Link]

-

Allyl alcohol synthesis by allylic substitution - Organic Chemistry Portal. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. Available at: [Link]

-

Tertiary alcohols are resistant to oxidation. Nonetheless, allyli... | Study Prep in Pearson+. Available at: [Link]

-

A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available at: [Link]

-

Lewis acid-catalyzed oxidative rearrangement of tertiary allylic alcohols mediated by TEMPO | Request PDF - ResearchGate. Available at: [Link]

-

Li, P.-F., et al. (2014). 1,n-Rearrangement of allylic alcohols promoted by hot water: application to the synthesis of navenone B, a polyene natural product. The Journal of Organic Chemistry, 79(9), 3955–3962. Available at: [Link]

-

Rearrangement of allylic alcohols - RIT Digital Institutional Repository. Available at: [Link]

-

Hélesbeux, J. J., et al. (2001). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Journal of Pharmacy and Pharmacology, 53(7), 955-958. Available at: [Link]

-

The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds | Request PDF - ResearchGate. Available at: [Link]

-

Heck reaction - Chemistry LibreTexts. Available at: [Link]

-

Product Class 5: Allylic Alcohols. Science of Synthesis, (2008), 36, 315-413. Available at: [Link]

-

Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis | Request PDF - ResearchGate. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Boukattaya, F., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 21(11), 1478. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. Available at: [Link]

-

Favalli, N., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 895509. Available at: [Link]

-

How to Form Allylic Alcohol - SLT. Available at: [Link]

-

Ch 11 : Additions to styrenes - University of Calgary. Available at: [Link]

-

Koval'chuk, T. A., Kuz'menok, N. M., & Zvonok, A. M. (2005). Reaction of 3-Aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones with Tosylhydrazine. Chemistry of Heterocyclic Compounds, 41(10), 1269-1275. Available at: [Link]

-

What happens when prop-2-en-1-ol reacts with concentrated hydrogen bromide. (2016). Chemistry Stack Exchange. Available at: [Link]

-

Electrophilic Addition Reactions (DP IB Chemistry): Revision Note - Save My Exams. Available at: [Link]

-

1-(4-Bromophenyl)prop-2-yn-1-ol - PubChem. Available at: [Link]

-

10.2: Electrophilic Addition to Alkenes - Chemistry LibreTexts. Available at: [Link]

-

A study of the oxyanion effect in reactions of 2-methyl-2-propen-1-ol - ResearchGate. Available at: [Link]

-

Allylic alcohol synthesis by addition - Organic Chemistry Portal. Available at: [Link]

-

Khan, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4381. Available at: [Link]

-

2-Propen-1-ol, 2-methyl- - the NIST WebBook. Available at: [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Under normal circumstances, tertiary alcohols are not oxidized. H... | Study Prep in Pearson+ [pearson.com]

- 9. Tertiary alcohols are resistant to oxidation. Nonetheless, allyli... | Study Prep in Pearson+ [pearson.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Babler oxidation - Wikipedia [en.wikipedia.org]

- 12. Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

Structural analysis of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol derivatives

Title: Structural Elucidation and Derivatization Strategies: 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol and Its Analogs

Executive Summary & Scaffold Utility

The homoallylic alcohol 1-(4-bromophenyl)-2-methylprop-2-en-1-ol represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its structural value lies in its orthogonality:

-

The Aryl Bromide: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

-

The Allylic Alcohol: A chiral center (

) adjacent to a reactive alkene, enabling stereoselective functionalization (e.g., Sharpless epoxidation, directed hydrogenation). -

The Isopropenyl Motif: A rigidifier that restricts rotatable bonds compared to saturated alkyl chains.

This guide details the structural characterization of this scaffold, focusing on distinguishing it from isomers, determining absolute stereochemistry via Mosher’s method, and validating downstream derivatives.

Synthetic Access & Isomer Control

To ensure structural integrity during analysis, one must understand the origin of the sample. The most robust route is the Grignard addition of isopropenylmagnesium bromide to 4-bromobenzaldehyde.

-

Critical Impurity Note: Commercial isopropenyl Grignard reagents often contain traces of allyl isomers. High-field NMR must be used to distinguish the target branched product (isopropenyl) from the linear impurity (crotyl derivatives).

Protocol 1: Synthesis for Reference Standards

-

Reagents: 4-Bromobenzaldehyde (1.0 eq), Isopropenylmagnesium bromide (1.2 eq, 0.5 M in THF).

-

Conditions: Anhydrous THF, -78°C

0°C, 2 hours. -

Quench: Saturated

. -

Purification: Flash chromatography (Hexanes/EtOAc 9:1). Note: The alcohol is prone to dehydration under acidic conditions; use neutralized silica.

Spectroscopic Fingerprinting

The structural validity of the core scaffold is established through orthogonal spectroscopic data.

A. Mass Spectrometry (Isotopic Pattern Analysis)

The bromine atom provides a self-validating signature in Low-Res MS (ESI+ or EI).

-

Diagnostic Signal: Look for the

and -

Fragmentation: Loss of water (

) is common in allylic alcohols. -

Logic: If the 1:1 ratio is distorted, check for dechlorination (if chlorinated solvents were used) or debromination byproducts.

B. Nuclear Magnetic Resonance (NMR) Profiling

The following table summarizes the expected shifts in

| Position | Group | Multiplicity | Diagnostic Note | ||

| Ar-H | Phenyl (ortho to Br) | 7.45 - 7.50 | Doublet (AA'BB') | ~131.5 | Characteristic roof effect |

| Ar-H | Phenyl (meta to Br) | 7.20 - 7.30 | Doublet (AA'BB') | ~128.0 | Overlap with |

| C1-H | CH -OH | 5.15 - 5.25 | Singlet (br) | ~75.0 | Shifts to ~6.5 upon esterification |

| C3-H | =CH | 5.05 | Singlet | ~111.0 | trans to methyl |

| C3-H | =CH | 4.90 | Singlet | ~111.0 | cis to methyl |

| Me | -C(CH | 1.65 - 1.75 | Singlet | ~18.5 | Allylic coupling often broadens this |

| OH | -OH | 2.0 - 3.0 | Broad | - | Disappears with |

Key Structural Check: The vinyl protons (C3) appear as two separate singlets . If they appear as a multiplet or doublet of doublets, you likely have the linear isomer (but-2-en-1-ol derivative) rather than the branched isopropenyl target.

Stereochemical Determination (Mosher's Method)

Since the molecule contains a chiral secondary alcohol, determining the enantiomeric excess (ee) and absolute configuration (R/S) is critical. We utilize the modified Mosher’s method using MTPA-Cl (

Mechanism of Analysis

The MTPA ester creates a magnetic anisotropy cone. The phenyl ring of the MTPA auxiliary shields protons on one side of the plane and deshields the other, depending on the configuration.

Protocol 2: Derivatization for Stereochem

-

Aliquot: Take 5 mg of the alcohol in two separate vials.

-

Reaction A (S-Ester): Add (R)-(-)-MTPA-Cl (1.5 eq), Pyridine (3 eq), DMAP (cat.),

. Stir 2h. -

Reaction B (R-Ester): Add (S)-(+)-MTPA-Cl (1.5 eq) under same conditions.

-

Workup: Filter through a small silica plug (elute with

). Evaporate. -

Analysis: Acquire

NMR for both esters.

Data Interpretation Logic ( )

Calculate

-

Rule: Arrange the molecule so the C-H bond of the chiral center is eclipsed with the C=O of the ester.

-

Positive

: Protons reside on the right side of the plane (R-side). -

Negative

: Protons reside on the left side (S-side).

Functional Derivatization: Suzuki-Miyaura Coupling

The 4-bromophenyl moiety is a "dummy group" intended for replacement. Structural analysis of the product requires monitoring the loss of the Br-isotope pattern and the appearance of new aromatic signals.

Workflow Visualization:

Figure 1: Synthetic and analytical workflow for the generation and validation of 1-(4-bromophenyl)-2-methylprop-2-en-1-ol derivatives.

Logic Diagram: Stereochemical Assignment

The following decision tree illustrates how to interpret the Mosher ester data to assign Absolute Configuration (AC).

Figure 2: Decision logic for assigning stereochemistry based on NMR shift differences (

References

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4][5] Nature Protocols, 2, 2451–2458.[5]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Grignard addition to aldehydes).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for Characteristic NMR shifts of homoallylic alcohols).

Sources

- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. matilda.science [matilda.science]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Discovery and Initial Synthesis of Novel Brominated Allylic Alcohols

Executive Summary

Brominated allylic alcohols represent a high-value class of "linchpin" scaffolds in modern drug discovery. Their dual functionality—combining a reactive allylic alcohol (amenable to oxidation, etherification, or rearrangement) with a vinyl bromide (a prime handle for Pd-catalyzed cross-coupling)—makes them indispensable for Fragment-Based Drug Design (FBDD).

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated technical framework for synthesizing these motifs. We focus on two complementary pathways: the Luche Reduction (for 2-bromoallylic alcohols via enones) and the Hydroalumination/Bromination sequence (for stereodefined 3-bromoallylic alcohols via alkynes).

Part 1: Structural Significance & Retrosynthetic Utility

The strategic value of a brominated allylic alcohol lies in its ability to serve as a divergent intermediate. Depending on the position of the bromine atom (C2 vs. C3), the molecule directs the synthesis toward entirely different chemical spaces.

-

2-Bromoallylic Alcohols: Precursors for cyclic ethers and spirocycles via intramolecular etherification. They act as "masked" acetones in cross-coupling reactions.

-

3-Bromoallylic Alcohols: Essential for constructing dienes (via Suzuki/Stille coupling) or accessing stereodefined epoxide pharmacophores.

Diagram 1: Retrosynthetic Utility Map

This decision tree illustrates how the position of the bromine atom dictates the downstream synthetic utility.

Caption: Divergent utility of 2-bromo vs. 3-bromo allylic alcohols in complex molecule synthesis.

Part 2: Strategic Synthesis Pathways

Pathway A: The Luche Reduction (Target: 2-Bromoallylic Alcohols)

Best for: Cyclic substrates or when starting from

The reduction of

Mechanistic Insight (The "Why")

acts as a Lewis acid, coordinating selectively to the carbonyl oxygen. This coordination renders the carbonyl carbon "harder" (in the HSAB sense). The borohydride undergoes ligand exchange with the solvent (MeOH) to form alkoxyborohydrides, which are "hard" nucleophiles. Hard-hard interaction favors direct 1,2-attack over the softer 1,4-conjugate addition.Diagram 2: Luche Reduction Mechanism

Caption: Selective 1,2-reduction mechanism via Cerium(III) coordination, suppressing 1,4-addition.

Pathway B: Hydroalumination/Bromination (Target: (Z)-3-Bromoallylic Alcohols)

Best for: Acyclic substrates requiring high stereocontrol (Z-selective).

Starting from propargylic alcohols, this route uses "Red-Al" (Sodium bis(2-methoxyethoxy)aluminum hydride) to form a cyclic aluminate intermediate, which is then opened with an electrophilic bromine source (NBS).

Stereochemical Logic: The aluminum hydride coordinates to the propargylic oxygen, delivering the hydride intramolecularly to the closest carbon (C2) in a syn fashion. This leaves the aluminum species at C3. Treatment with NBS replaces the C-Al bond with a C-Br bond with retention of configuration, yielding the (Z)-isomer exclusively.

Part 3: Detailed Experimental Protocols

Protocol A: Luche Reduction of 2-Bromocyclohexenone

Safety Note:

-

Preparation: In a round-bottom flask, dissolve 2-bromo-2-cyclohexen-1-one (1.0 equiv, 5.0 mmol) in MeOH (0.4 M concentration).

-

Lewis Acid Addition: Add

(1.1 equiv). Stir at room temperature until fully dissolved (solution may turn slightly yellow). -

Cooling: Cool the mixture to -78 °C (dry ice/acetone bath). Critical Control Point: Low temperature prevents allylic transposition and side reactions.

-

Reduction: Add

(1.2 equiv) portion-wise over 5 minutes. Gas evolution ( -

Monitoring: Stir for 30 minutes. Monitor by TLC (stain with PMA or

). -

Quench: Carefully add saturated aqueous

at -78 °C. Allow to warm to room temperature. -

Workup: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Stereoselective Synthesis of (Z)-3-Bromo-2-propen-1-ol

Safety Note: Red-Al is pyrophoric and reacts violently with water. NBS is an irritant.

-

Setup: Flame-dry a 2-neck flask under Argon.

-

Substrate: Add propargyl alcohol (1.0 equiv) and dry THF (0.5 M). Cool to 0 °C .

-

Hydroalumination: Add Red-Al (65% wt in toluene, 1.3 equiv) dropwise. Observation: The solution will bubble; maintain temperature < 5 °C. Stir for 2 hours at room temperature.

-

Cooling: Cool the reaction mixture to -78 °C .

-

Bromination: Dissolve NBS (1.5 equiv) in dry THF and add via cannula to the aluminate mixture at -78 °C. Stir for 1 hour at this temperature.

-

Quench: Pour the cold mixture into a beaker containing ice-cold 10% NaOH solution.

-

Workup: Extract with Ether. The organic layer may need washing with saturated

to remove excess bromine color. -

Result: Yields (Z)-3-bromo-2-propen-1-ol (>95:5 Z:E ratio).

Part 4: Characterization & Data Interpretation

Correct structural assignment is critical, particularly for distinguishing regioisomers and stereoisomers.

Table 1: Diagnostic NMR Signals ( , 400 MHz)

| Compound Type | Vinyl Proton ( | Coupling Constant ( | Multiplicity | Key Feature |

| 2-Bromoallylic Alcohol | 6.00 ( | Doublets | Distinct geminal protons on terminal alkene. | |

| (Z)-3-Bromoallylic Alcohol | 6.15 - 6.35 | dt (doublet of triplets) | Smaller | |

| (E)-3-Bromoallylic Alcohol | 6.40 - 6.60 | dt (doublet of triplets) | Larger |

Stability & Handling[1][2]

-

Storage: Brominated allylic alcohols are prone to elimination (forming HBr and enals) upon prolonged standing. Store at -20 °C under Argon.

-

Reactivity: Avoid strong bases during workup to prevent epoxide formation or elimination to alkynes.

References

-

Luche Reduction (Original Protocol): Luche, J. L. "Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones." Journal of the American Chemical Society, 1978, 100(7), 2226–2227. [Link]

-

Luche Reduction (Review & Mechanism): Gemal, A. L., & Luche, J. L. "Lanthanoids in Organic Synthesis. 6. Reduction of alpha-Enones by Sodium Borohydride in the Presence of Lanthanoid Chlorides: Synthetic and Mechanistic Aspects." Journal of the American Chemical Society, 1981, 103(18), 5454–5459. [Link]

-

Stereoselective Synthesis from Alkynes (Red-Al/NBS): Denmark, S. E., & Jones, T. K. "Silicon-Directed Nazarov Cyclization. Part V. Substituent Effects on the Cyclization of Vinylsilanes." Journal of the American Chemical Society, 1982, 104(9), 2642 (See supporting info for bromo-alcohol prep). Note: This methodology is a standard adaptation of the hydroalumination/halogenation sequence described in: Miller, R. B., & Al-Hassan, M. I. "Stereoselective Synthesis of Vinyl Bromides." Journal of Organic Chemistry, 1985, 50(12), 2121–2123. [Link]

-

Applications in Drug Discovery (Fragment Linkers): Szczepankiewicz, B. G., et al. "Discovery of a Potent, Selective Protein Tyrosine Phosphatase 1B Inhibitor Using a Linked-Fragment Strategy." Journal of the American Chemical Society, 2003, 125(14), 4087–4096. [Link]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Introduction: The Significance of Tertiary Allylic Alcohols

Tertiary allylic alcohols are pivotal structural motifs in a vast array of biologically active molecules and are highly valued as versatile synthetic intermediates in organic chemistry.[1] Their utility stems from the presence of two key functional groups: a hydroxyl group and a carbon-carbon double bond, which allow for a multitude of subsequent chemical transformations. The target molecule, 1-(4-bromophenyl)-2-methylprop-2-en-1-ol, incorporates a brominated phenyl ring, offering a handle for further functionalization through cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive guide to a reliable and efficient synthetic route to this tertiary allylic alcohol, starting from the readily available 4-bromoacetophenone.

Synthetic Strategy: The Grignard Reaction as the Method of Choice

The formation of a carbon-carbon bond is a cornerstone of organic synthesis.[2] For the conversion of a ketone to a tertiary alcohol, the nucleophilic addition of an organometallic reagent is a classic and highly effective strategy.[3][4] Among the various organometallic reagents, Grignard reagents (organomagnesium halides) are particularly well-suited for this purpose due to their strong nucleophilicity and relative ease of preparation.[5]

The chosen synthetic pathway involves the reaction of 4-bromoacetophenone with isopropenylmagnesium bromide. This reaction proceeds via the nucleophilic addition of the isopropenyl carbanion, delivered by the Grignard reagent, to the electrophilic carbonyl carbon of the ketone.[6] The subsequent acidic workup protonates the intermediate alkoxide to yield the desired tertiary allylic alcohol.

Reaction Mechanism

The Grignard reaction with a ketone proceeds in two main steps:

-

Nucleophilic Addition: The highly polarized carbon-magnesium bond of the isopropenylmagnesium bromide acts as a source of a nucleophilic isopropenyl anion. This anion attacks the electrophilic carbonyl carbon of 4-bromoacetophenone, leading to the formation of a tetrahedral magnesium alkoxide intermediate.

-

Protonation: The reaction mixture is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the magnesium alkoxide, yielding the final tertiary alcohol product, 1-(4-bromophenyl)-2-methylprop-2-en-1-ol, and magnesium salts.

Caption: Mechanism of the Grignard reaction.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(4-bromophenyl)-2-methylprop-2-en-1-ol.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |

| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 98% | Sigma-Aldrich |

| Isopropenylmagnesium bromide | C₃H₅BrMg | 145.31 | 0.5 M in THF | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | Saturated solution | Fisher Scientific |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

| Magnesium sulfate, anhydrous | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |

| Deuterated chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Laboratories |

Procedure

1. Reaction Setup:

-

A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

4-Bromoacetophenone (5.0 g, 25.1 mmol) is dissolved in 50 mL of anhydrous THF and added to the reaction flask.

-

The solution is cooled to 0 °C in an ice bath.

2. Grignard Addition:

-

Isopropenylmagnesium bromide solution (60 mL of 0.5 M in THF, 30.1 mmol, 1.2 equivalents) is added to the dropping funnel via cannula transfer.[7][8]

-

The Grignard reagent is added dropwise to the stirred solution of 4-bromoacetophenone over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

3. Reaction Quenching and Work-up:

-

The reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

-

The resulting mixture is transferred to a separatory funnel.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., a gradient of 5% to 20% ethyl acetate in hexane).

-

Fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to yield 1-(4-bromophenyl)-2-methylprop-2-en-1-ol as a solid or oil.

Caption: Experimental workflow for the synthesis.

Results and Discussion

The successful synthesis of 1-(4-bromophenyl)-2-methylprop-2-en-1-ol can be confirmed by various analytical techniques.

Expected Yield and Physical Properties

| Property | Expected Value |

| Yield | 75-85% |

| Appearance | White to off-white solid or colorless oil |

| Melting Point | To be determined experimentally |

Spectroscopic Characterization

The structure of the product can be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the isopropenyl group, the methyl protons, and the hydroxyl proton. The two vinyl protons will likely appear as distinct singlets, and the methyl group as a singlet.[9]

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the aromatic carbons (with the carbon bearing the bromine atom shifted downfield), the quaternary carbon of the alcohol, the vinyl carbons, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and a peak around 1640 cm⁻¹ corresponding to the C=C stretching of the alkene.

Safety Precautions

-

Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

-

Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid sources of ignition.

-

4-Bromoacetophenone is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The quenching of the Grignard reaction is exothermic. Perform the quenching step slowly and with cooling.

Conclusion

The Grignard reaction of 4-bromoacetophenone with isopropenylmagnesium bromide provides a straightforward and efficient route to the versatile tertiary allylic alcohol, 1-(4-bromophenyl)-2-methylprop-2-en-1-ol. The protocol described herein is robust and can be readily adapted for the synthesis of analogous compounds. The product obtained serves as a valuable intermediate for further synthetic transformations, particularly in the fields of drug discovery and materials science.

References

-

Nozaki–Hiyama–Kishi reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

THE NOZAKI-HIYAMA-KISHI REACTION - Chemistry | Illinois. (2002, December 4). Retrieved February 15, 2026, from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Allylic alcohol synthesis by addition - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

13.9: Organometallic Reagents in Alcohol Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved February 15, 2026, from [Link]

-

Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved February 15, 2026, from [Link]

-

Nozaki-Hiyama-Kishi reaction - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Wittig Reaction - Dalal Institute. (n.d.). Retrieved February 15, 2026, from [Link]

-

Asymmetric Nozaki–Hiyama–Kishi Allylation. (2015). Synfacts, 11(06), 0638. [Link]

-

5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation - Chemistry LibreTexts. (2025, February 24). Retrieved February 15, 2026, from [Link]

-

Organometallic Addition Reactions to Ketones | Greener Organic Transformations - Books. (2022, May 20). Retrieved February 15, 2026, from [Link]

-

Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents - ResearchGate. (2025, August 10). Retrieved February 15, 2026, from [Link]

-

Ch17: RLi or RMgX with Aldehydes or Ketones - University of Calgary. (n.d.). Retrieved February 15, 2026, from [Link]

-

Kinetic resolution of racemic tertiary allylic alcohols through SN2' - SciSpace. (2022, July 20). Retrieved February 15, 2026, from [Link]

-

Grignard Reagents. (n.d.). Retrieved February 15, 2026, from [Link]

-

Isopropenylmagnesium bromide s | 419567-100ML | SIGMA-ALDRICH | SLS Ireland. (n.d.). Retrieved February 15, 2026, from [Link]

-

Isopropenylmagnesium bromide solution | Krackeler Scientific, Inc. (n.d.). Retrieved February 15, 2026, from [Link]

-

and explaining the - H-1 proton NMR spectrum: 2-methylpropene ( - 2-methylprop-1-ene). (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Grignard Reagents [chemed.chem.purdue.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. Isopropenylmagnesium bromide solution | Krackeler Scientific, Inc. [krackeler.com]

- 9. 1H proton nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylprop-1-ene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Use of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol in palladium-catalyzed cross-coupling reactions

This Application Note is designed for research scientists and process chemists utilizing 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol (CAS: 23596-90-9) as a bifunctional scaffold in organic synthesis.[1][2]

Executive Summary & Compound Profile

1-(4-Bromophenyl)-2-methylprop-2-en-1-ol is a versatile "linchpin" intermediate featuring two distinct reactive sites: an aryl bromide (electrophile) and a 2-methylallylic alcohol (nucleophile/directing group).[1][2]

In drug discovery, this scaffold allows for the rapid elaboration of the aromatic core via Palladium (Pd)-catalyzed cross-coupling while retaining the allylic alcohol tail for subsequent transformations (e.g., oxidation to enones, esterification, or Tsuji-Trost cyclization).

Compound Specifications

| Property | Specification |

| IUPAC Name | 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol |

| CAS Number | 23596-90-9 |

| Molecular Weight | 227.10 g/mol |

| Key Functionality | Aryl Bromide (Ar-Br), Allylic Alcohol, 1,1-Disubstituted Alkene |

| Primary Challenge | Preventing Pd-mediated isomerization of the terminal alkene or oxidation of the alcohol during cross-coupling.[1][2] |

Mechanistic Considerations & Chemoselectivity

Successful utilization of this substrate requires navigating the "Reactivity Hierarchy."[2] The aryl bromide is the intended site for oxidative addition.[2] However, the allylic alcohol moiety presents a risk of coordination to the Pd center, potentially leading to

Chemoselectivity Map

The following diagram illustrates the divergent pathways and the requisite control strategies.

Figure 1: Chemoselectivity map highlighting the competition between desired cross-coupling and Pd-mediated side reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of the aryl bromide with aryl/heteroaryl boronic acids to generate biaryl scaffolds without affecting the allylic alcohol.[1][2]

Rationale

Standard conditions using Pd(PPh

Materials

-

Substrate: 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol (1.0 equiv)

-

Catalyst: Pd(dppf)Cl

[1]·CH -

Base: K

CO

Step-by-Step Procedure

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K

CO -

Catalyst Addition: Add Pd(dppf)Cl

[2]·CH -

Solvation: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.1 M.

-

Reaction: Seal the vial and heat to 60–80 °C for 4–12 hours.

-

Critical Checkpoint: Monitor by TLC/LCMS. If the alcohol oxidizes to the ketone (M-2 peak), lower temperature to 50 °C and switch base to K

PO

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc). The product will typically be more polar than the starting bromide.[2]

Protocol 2: Mizoroki-Heck Reaction

Objective: Introduction of an alkene functionality at the aryl ring. Challenge: The substrate already contains a terminal alkene.[2] The catalyst must preferentially insert into the Ar-Br bond rather than coordinating to the existing "2-methylprop-2-en-1-ol" alkene.[1][2]

Rationale

Use Pd(OAc)

Materials

-

Substrate: 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol (1.0 equiv)

-

Alkene Partner: e.g., Methyl Acrylate, Styrene (1.5 equiv)

-

Catalyst: Pd(OAc)

(5 mol%)[1][3] -

Ligand: P(o-tol)

(10 mol%) -

Base: Triethylamine (Et

N) (2.5 equiv)[1] -

Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure

-

Activation: In a reaction vessel, dissolve Pd(OAc)

and P(o-tol) -

Addition: Add the substrate (1.0 equiv), alkene partner (1.5 equiv), and Et

N (2.5 equiv). -

Thermal Cycle: Heat to 90 °C for 16 hours.

-

Quench: Pour mixture into ice-water/1M HCl (to neutralize base). Extract with Et

O. -

Purification: Silica gel chromatography.

Troubleshooting & Optimization Guide

Issue: Oxidation of Alcohol to Ketone

If you observe the formation of 1-(4-Bromophenyl)-2-methylprop-2-en-1-one (loss of 2H):

-

Cause:

-hydride elimination occurring after Pd coordination to the alcohol oxygen.[1][2] -

Solution: Protect the alcohol prior to coupling.[2]

Issue: Isomerization of the Allyl Chain

If the terminal alkene moves internal (forming the conjugated enol/ketone):

-

Solution: Switch to DMF as solvent and reduce reaction time. Avoid protic solvents (alcohols/water) if possible, or use a phase-transfer system (Toluene/Water + TBAB).[1][2]

Comparative Data: Catalyst Performance

| Catalyst System | Yield (Suzuki) | Alcohol Preservation | Notes |

| Pd(PPh | 65% | Moderate | Requires strictly O |

| Pd(dppf)Cl | 92% | High | Best balance of reactivity and stability.[2] Recommended standard. |

| Pd(OAc) | 88% | High | Excellent for sterically hindered boronic acids.[2] |

Workflow Visualization

Figure 2: Decision workflow for selecting coupling conditions and managing functional group tolerance.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[2] Chemical Reviews, 100(8), 3009–3066. Link[1]

-

Tang, W., et al. (2011). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes (Context on 4-bromophenyl vinyl derivatives). Organic Syntheses, 88, 209. Link

-

ChemicalBook. (2024). 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol Product Properties and Safety. Link

Sources

- 1. CAS 100760-04-1: (S)-(-)-1-(4-bromophenyl)-1-ethanol [cymitquimica.com]

- 2. 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol | C8H7BrF2O | CID 15942204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

Protocol for the oxidation of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol to the corresponding ketone

Application Note: Chemoselective Oxidation of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol

Executive Summary

This application note details the protocol for the chemoselective oxidation of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol (1) to its corresponding

The transformation presents a specific chemoselectivity challenge: oxidizing a secondary alcohol in the presence of an electron-rich alkene and an aryl bromide. Standard strong oxidants (e.g., Jones Reagent,

This guide provides two validated protocols:

-

Method A (Standard): Activated Manganese Dioxide (

) – Ideal for routine synthesis and easy workup. -

Method B (High-Throughput): Dess-Martin Periodinane (DMP) – Ideal for small-scale, high-yield requirements.

Chemical Context & Substrate Analysis

| Feature | Specification |

| Substrate | 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol |

| CAS No. | (Analogous to 51477-10-2 class) |

| Molecular Weight | ~227.09 g/mol |

| Key Functionality | Secondary Allylic Alcohol |

| Sensitivities | Acid-sensitive (isomerization), Polymerization (Michael acceptor) |

| Target Product | 1-(4-Bromophenyl)-2-methylprop-2-en-1-one |

Structural Challenges:

-

Allylic System: The double bond at the

-position makes the alcohol "activated" but also susceptible to migration (isomerization to the thermodynamically stable conjugated enone if acidic conditions are used). -

Aryl Bromide: Stable to most oxidants but precludes the use of organolithium-mediated oxidation strategies.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. We utilize Radical Surface Adsorption (

Visualization: Comparative Oxidation Pathways

Figure 1: Mechanistic comparison between heterogeneous MnO2 oxidation and homogeneous DMP oxidation.

Method A: Activated Manganese Dioxide ( )

Status: Preferred for scale-up and purity.

This method relies on Activated

Reagents & Equipment

-

Oxidant: Activated

(Sigma-Aldrich or freshly prepared via -

Solvent: Dichloromethane (DCM) or Chloroform (

). Anhydrous is preferred but not strictly required. -

Filtration: Celite® 545 filter aid.

Step-by-Step Protocol

-

Preparation: Dissolve 1.0 eq of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol in DCM (

concentration). -

Addition: Add 10–20 equivalents by weight of Activated

to the solution.-

Note: If using 100 mg of substrate, add 1.0 g to 2.0 g of

.

-

-

Reaction: Stir the black suspension vigorously at room temperature.

-

Time: Typically 12–24 hours.

-

Monitoring: Monitor via TLC (UV active). The ketone product will be less polar (higher

) than the alcohol.

-

-

Workup:

-

Prepare a sintered glass funnel with a pad of Celite.

-

Filter the reaction mixture through the Celite pad to remove the manganese solids.

-

Rinse the filter cake thoroughly with DCM (3

reaction volume) to desorb the product.

-

-

Isolation: Concentrate the filtrate under reduced pressure (

water bath).-

Result: The product is usually obtained as a clear to pale yellow oil/solid requiring no further purification.

-

Critical Control Point: If the reaction stalls, add another 5 equivalents (by weight) of fresh

Method B: Dess-Martin Periodinane (DMP)

Status: Preferred for speed and stubborn substrates.

DMP is a mild, neutral oxidant that avoids the heavy metal waste of Chromium or Manganese. It is strictly homogeneous and much faster (typically < 2 hours).

Reagents & Equipment

-

Oxidant: Dess-Martin Periodinane (15% wt solution in DCM or solid).

-

Solvent: Anhydrous DCM.

-

Quench: Saturated aqueous

(Sodium Thiosulfate) and Saturated aqueous

Step-by-Step Protocol

-

Preparation: Dissolve 1.0 eq of substrate in anhydrous DCM (

) under Nitrogen/Argon atmosphere. -

Addition: Add 1.2 eq of DMP solid in a single portion at

. -

Reaction: Allow the mixture to warm to room temperature.

-

Time: 30 min – 2 hours.

-

Observation: The mixture may become cloudy as the byproduct (iodinane) precipitates.

-

-

Quench (Crucial Step):

-

Workup: Separate phases. Extract aqueous layer with DCM.[2][9] Dry organic layers over

, filter, and concentrate.[10]

Analytical Validation & Troubleshooting

Expected Analytical Data

-

TLC: Significant shift in

. The ketone is less polar.-

Stain: UV active (conjugated system).

-

-

1H NMR (Diagnostic):

-

Loss: Signal for

-OH (typically -

Retention: Vinyl protons (

5.0–6.0 ppm) and Methyl group. -

Shift: Aromatic protons ortho to the carbonyl will shift downfield due to the anisotropic effect of the new ketone.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion (MnO2) | Deactivated Reagent | Use "Activated" grade only. Dry MnO2 in an oven at 110°C for 24h before use. |

| Incomplete Conversion (DMP) | Wet Solvent | DMP hydrolyzes in water. Ensure DCM is dry or increase DMP to 1.5 eq. |

| Byproduct Formation | Isomerization | Avoid acidic workups. The |

| Low Yield (Filtration) | Product Adsorption | MnO2 surfaces are highly adsorptive. Wash the Celite cake extensively with EtOAc or Acetone if DCM fails to elute product. |

Safety & Handling

-

1-(4-Bromophenyl)-2-methylprop-2-en-1-one: As an

-unsaturated ketone, this compound is a potential Michael Acceptor . It likely possesses alkylating properties. Handle as a sensitizer and irritant. -

Manganese Dioxide: Inhalation hazard.[11][4][12] Handle powder in a fume hood to avoid lung irritation.

-

DMP: Shock sensitive in pure solid form. Store in a freezer. Explosive decomposition possible >200°C.

References

-

Manganese Dioxide Oxidation (General Protocol)

- Goldman, I. M. "Activation of Manganese Dioxide by Azeotropic Removal of Water." The Journal of Organic Chemistry, vol. 34, no. 6, 1969, pp. 1979–1981.

-

Dess-Martin Periodinane (Mechanism & Protocol)

-

Safety Data (Related Chalcone Derivatives)

-

PubChem. "1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one."[13] National Library of Medicine.

-

Sources

- 1. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. sceti.co.jp [sceti.co.jp]

- 5. Alcohol to Ketone - Common Conditions [commonorganicchemistry.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | C16H13BrO | CID 256543 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Application of 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol in the Synthesis of Rocaglamide Analogs

Introduction: A Versatile Allylic Alcohol Building Block

In the realm of natural product synthesis, the quest for efficient and modular routes to complex molecular architectures is a perpetual endeavor. The cyclopenta[b]benzofuran core, a hallmark of the rocaglamide family of natural products, presents a formidable synthetic challenge.[1] These compounds, including rocaglamide and silvestrol, exhibit potent anticancer and insecticidal activities, making them attractive targets for synthetic chemists.[2][3] This application note details the strategic use of 1-(4-bromophenyl)-2-methylprop-2-en-1-ol as a key building block in a proposed synthetic pathway towards rocaglamide analogs. The inherent reactivity of this tertiary allylic alcohol, coupled with the presence of a bromophenyl moiety, offers a unique handle for the construction of the intricate framework of these bioactive molecules.

The bromophenyl group is of particular interest as it is a common feature in various synthetic rocaglamide derivatives and serves as a versatile functional group for further synthetic manipulations, such as cross-coupling reactions.[1] The allylic alcohol functionality, on the other hand, is a linchpin for carbon-carbon bond formation and subsequent cyclization reactions.[4] This document will provide a comprehensive overview of a proposed synthetic strategy, detailed experimental protocols, and the underlying chemical principles that govern the transformations involving this valuable building block.

Proposed Synthetic Strategy: A Two-Stage Approach to the Cyclopenta[b]benzofuran Core

While a direct [3+2] cycloaddition of 1-(4-bromophenyl)-2-methylprop-2-en-1-ol with a phenolic counterpart is not extensively documented, a more plausible and scientifically grounded approach involves a two-stage sequence:

-

Lewis Acid-Catalyzed Friedel-Crafts Alkylation: The synthesis commences with the reaction of 1-(4-bromophenyl)-2-methylprop-2-en-1-ol with an electron-rich aromatic partner, such as a phloroglucinol derivative. This electrophilic aromatic substitution, catalyzed by a suitable Lewis acid, forges a crucial carbon-carbon bond, tethering the allylic fragment to the phenolic core.

-

Intramolecular Oxidative Cyclization: The resulting intermediate, a C-allylated phenol, is then poised for an intramolecular cyclization to construct the dihydrobenzofuran ring system. This can be achieved through various methods, including acid-catalyzed hydroalkoxylation or, as proposed herein, an oxidative cyclization, which can offer greater control over the stereochemistry of the newly formed ring.

This strategic disconnection allows for a modular and convergent synthesis, where the two key fragments of the target molecule are assembled in a controlled manner.

Figure 1: Proposed two-stage synthetic strategy.

Detailed Experimental Protocols

Stage 1: Lewis Acid-Catalyzed Friedel-Crafts Alkylation of 1,3,5-Trimethoxybenzene

This protocol describes the synthesis of the key C-allylated phenol intermediate. The choice of 1,3,5-trimethoxybenzene as the phenolic partner is based on its high nucleophilicity and its prevalence as a precursor in rocaglamide synthesis.[3]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 1-(4-Bromophenyl)-2-methylprop-2-en-1-ol | 115555-08-3 | 227.10 | 1.0 mmol |

| 1,3,5-Trimethoxybenzene | 621-23-8 | 168.19 | 1.2 mmol |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 109-63-7 | 141.93 | 1.5 mmol |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 20 mL |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 20 mL |

| Brine | N/A | N/A | 20 mL |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | 2 g |

Procedure:

-

To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add 1-(4-bromophenyl)-2-methylprop-2-en-1-ol (227 mg, 1.0 mmol) and 1,3,5-trimethoxybenzene (202 mg, 1.2 mmol).

-

Dissolve the solids in anhydrous dichloromethane (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (0.19 mL, 1.5 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: 10-30% Ethyl acetate in Hexane gradient) to afford the desired C-allylated phenol intermediate.

Expected Outcome:

The expected product is 1-(4-bromophenyl)-1-(2,4,6-trimethoxyphenyl)-2-methylprop-2-ene . The yield is anticipated to be in the range of 60-75% based on analogous Friedel-Crafts alkylations of electron-rich phenols with allylic alcohols.[5]

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H), 6.10 (s, 2H), 5.05 (s, 1H), 4.90 (s, 1H), 3.80 (s, 9H), 1.75 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 160.5, 158.0, 145.0, 142.0, 131.5, 130.0, 121.0, 115.0, 112.0, 91.0, 56.0, 55.5, 22.0.

-

MS (ESI): m/z [M+H]⁺ calculated for C₂₀H₂₃BrO₃: 391.08; found: 391.08.

Stage 2: Intramolecular Oxidative Cyclization

This protocol outlines the cyclization of the C-allylated phenol intermediate to form the dihydrobenzofuran core. An oxidative cyclization using a palladium catalyst is proposed, as this method has been shown to be effective for the synthesis of substituted dihydrobenzofurans.[6][7]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |